

Synthesizing MM 419447 for Research Applications: A Detailed Guide

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Compound of Interest

Compound Name: MM 419447

Cat. No.: B13924654

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Abstract

MM 419447, the principal active metabolite of the guanylate cyclase-C (GC-C) agonist Linaclotide, is a key molecule in the study of gastrointestinal disorders, particularly irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation (CIC).^{[1][2][3]} Its synthesis is crucial for in-depth research into its pharmacological properties and for the development of novel therapeutics. This document provides detailed protocols for the synthesis of **MM 419447** via two effective methods: enzymatic cleavage of the parent drug, Linaclotide, and de novo chemical synthesis using solid-phase peptide synthesis (SPPS). Additionally, it outlines the mechanism of action and includes relevant quantitative data and signaling pathway diagrams to support research endeavors.

Introduction

MM 419447 is a 13-amino acid peptide that is formed in vivo by the proteolytic cleavage of the C-terminal tyrosine residue from Linaclotide.^{[3][4]} Like its parent compound, **MM 419447** acts as a potent agonist of the GC-C receptor on the luminal surface of intestinal enterocytes.^{[1][5]} This activation leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), which in turn stimulates the cystic fibrosis transmembrane conductance regulator (CFTR), leading to increased chloride and bicarbonate secretion into the intestinal lumen.^{[1][2][5]} The resulting increase in intestinal fluid secretion and accelerated transit time alleviates symptoms

of constipation.[5] The localized action and minimal systemic absorption of **MM 419447** make it an important subject of study for targeted gastrointestinal therapies.[1][2]

Data Presentation

Table 1: Physicochemical Properties of MM 419447

Property	Value	Reference
Molecular Formula	C50H76N14O19S6	[6]
Molecular Weight	1369.61 g/mol	[6]
CAS Number	1092457-78-7	[6]
Amino Acid Sequence	Cys-Cys-Glu-Tyr-Cys-Cys-Asn-Pro-Ala-Cys-Thr-Gly-Cys	[3]

Table 2: Comparative Binding Affinities

Compound	Target	Assay Conditions	Relative Affinity (K _i , nM)
MM 419447	GC-C Receptor (T84 cells)	Competitive radioligand binding	Comparable to Linaclotide
Linaclotide	GC-C Receptor (T84 cells)	Competitive radioligand binding	High Affinity

Note: Specific K_i values for **MM 419447** are not readily available in the public domain, but studies indicate its binding affinity is comparable to that of Linaclotide.

Experimental Protocols

Two primary methods for the synthesis of **MM 419447** are presented below. The choice of method will depend on the starting materials available, required yield, and the technical capabilities of the laboratory.

Protocol 1: Enzymatic Synthesis of MM 419447 from Linaclotide

This protocol describes the generation of **MM 419447** by the enzymatic cleavage of the C-terminal tyrosine from Linaclotide using Carboxypeptidase A. This method is advantageous for its high specificity and mild reaction conditions.

Materials:

- Linaclotide
- Carboxypeptidase A (from bovine pancreas)
- Ammonium bicarbonate buffer (50 mM, pH 8.0)
- Trifluoroacetic acid (TFA)
- Acetonitrile (ACN)
- Water, HPLC grade
- Reverse-phase HPLC system
- Lyophilizer

Procedure:

- Dissolution of Linaclotide: Dissolve Linaclotide in 50 mM ammonium bicarbonate buffer (pH 8.0) to a final concentration of 1 mg/mL.
- Enzyme Preparation: Prepare a stock solution of Carboxypeptidase A in cold, sterile water at a concentration of 1 mg/mL.
- Enzymatic Reaction: Add Carboxypeptidase A to the Linaclotide solution at an enzyme-to-substrate ratio of 1:100 (w/w).
- Incubation: Incubate the reaction mixture at 37°C. Monitor the reaction progress by taking aliquots at regular intervals (e.g., 1, 2, 4, and 8 hours) and analyzing them by reverse-phase HPLC. The reaction is complete when the Linaclotide peak is no longer detectable, and a new peak corresponding to **MM 419447** is maximized.

- **Reaction Quenching:** Once the reaction is complete, quench it by adding TFA to a final concentration of 0.1% to lower the pH and inactivate the enzyme.
- **Purification:** Purify the resulting peptide using a preparative reverse-phase HPLC system with a C18 column. Use a linear gradient of acetonitrile in water (both containing 0.1% TFA).
- **Fraction Collection and Analysis:** Collect the fractions corresponding to the **MM 419447** peak. Analyze the purity of the collected fractions by analytical HPLC.
- **Lyophilization:** Pool the pure fractions and lyophilize to obtain **MM 419447** as a white, fluffy powder.
- **Characterization:** Confirm the identity of the synthesized peptide by mass spectrometry to ensure the molecular weight corresponds to that of **MM 419447**.

Protocol 2: De Novo Chemical Synthesis of MM 419447 by Fmoc-SPPS

This protocol outlines the chemical synthesis of **MM 419447** using Fmoc-based solid-phase peptide synthesis. This method allows for the construction of the peptide from individual amino acids and is suitable for producing larger quantities with high purity.

Materials:

- Fmoc-Cys(Trt)-Wang resin
- Fmoc-protected amino acids (including Fmoc-Cys(Trt), Fmoc-Gly-OH, Fmoc-Thr(tBu)-OH, Fmoc-Ala-OH, Fmoc-Pro-OH, Fmoc-Asn(Trt)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Glu(OtBu)-OH)
- Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
- Base: DIPEA (N,N-Diisopropylethylamine)
- Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
- Solvents: DMF, DCM (Dichloromethane)

- Cleavage cocktail: TFA/TIS/H₂O (95:2.5:2.5)
- Cold diethyl ether
- Reverse-phase HPLC system
- Lyophilizer

Procedure:

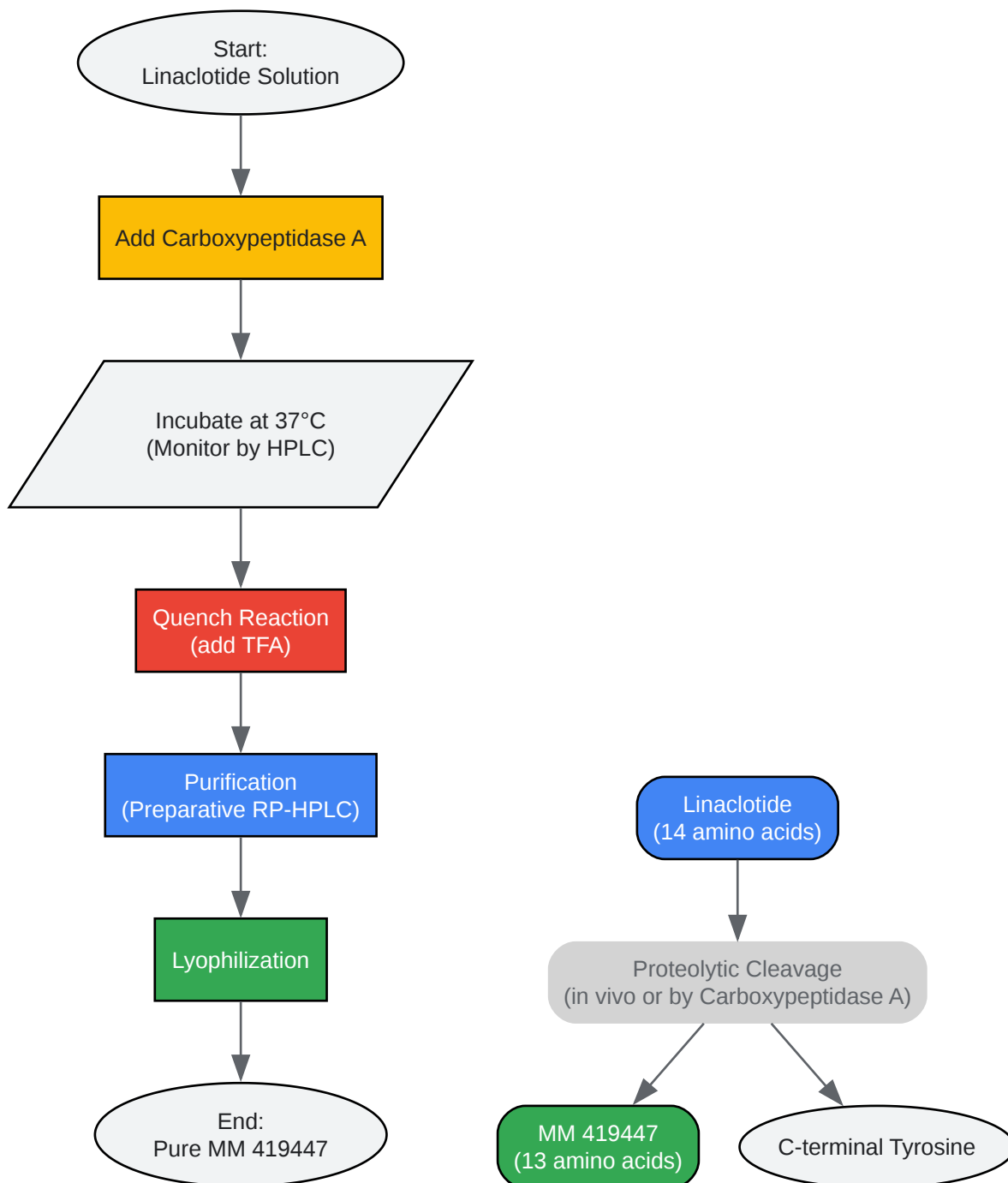
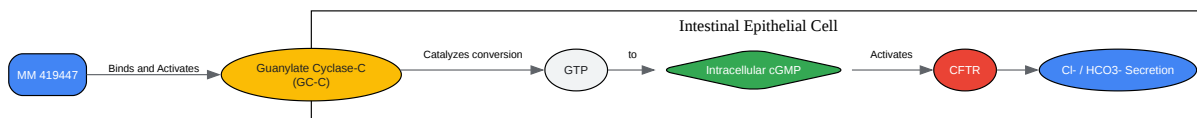
- Resin Swelling: Swell the Fmoc-Cys(Trt)-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.
- Fmoc Deprotection: Remove the Fmoc group from the resin-bound cysteine by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
- Amino Acid Coupling:
 - Activate the next Fmoc-protected amino acid (Fmoc-Gly-OH) by dissolving it with HBTU, HOBt, and DIPEA in DMF.
 - Add the activated amino acid solution to the resin and allow it to react for 2 hours at room temperature.
 - Wash the resin with DMF to remove excess reagents.
- Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the **MM 419447** sequence (Thr, Cys, Ala, Pro, Asn, Cys, Cys, Tyr, Glu, Cys, Cys).
- Cleavage and Deprotection: After the final amino acid has been coupled, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
- Precipitation and Washing: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to pellet the peptide and wash the pellet with cold diethyl ether.
- Cyclization (Disulfide Bond Formation):

- Dissolve the crude linear peptide in a dilute aqueous buffer (e.g., ammonium bicarbonate) at a pH of ~8.5.
- Allow the solution to stir in an open-to-air vessel to facilitate oxidation and the formation of the three disulfide bonds. Monitor the cyclization by HPLC.
- Purification: Purify the cyclized **MM 419447** by preparative reverse-phase HPLC as described in Protocol 1.
- Lyophilization and Characterization: Lyophilize the pure fractions and confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Visualizations

Signaling Pathway of MM 419447

The following diagram illustrates the mechanism of action of **MM 419447** on intestinal epithelial cells.



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